Fourphit
Description
Fourphit is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates both phosphine and alkene moieties, enabling versatile binding modes that enhance catalytic efficiency in cross-coupling reactions and olefin polymerization . Synthesized through a modular approach, this compound’s unique geometry allows for tunable steric and electronic properties, making it adaptable to diverse catalytic environments. While specific structural details are proprietary, its design principles align with advanced ligand systems that prioritize stability and reactivity under industrial conditions .
Properties
CAS No. |
104639-01-2 |
|---|---|
Molecular Formula |
C18H24N2S |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
4-isothiocyanato-1-(1-phenylcyclohexyl)piperidine |
InChI |
InChI=1S/C18H24N2S/c21-15-19-17-9-13-20(14-10-17)18(11-5-2-6-12-18)16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-14H2 |
InChI Key |
QAHYIAVTWZVTMY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)N=C=S |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)N=C=S |
Other CAS No. |
104639-01-2 |
Synonyms |
4-isothiocyanato-1-(1-phenylcyclohexyl)piperidine fourphit |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Fourphit is compared below with two compounds: Triphenylphosphine (PPh₃), a structurally related monodentate phosphine ligand, and 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a functionally similar flame-retardant compound.
Table 1: Structural and Functional Comparison
Key Findings:
Catalytic Performance: this compound outperforms PPh₃ in catalytic turnover due to its multidentate binding, which stabilizes metal centers and reduces catalyst leaching .
Thermal Resilience : Both this compound and DOPO exhibit high thermal stability, but this compound’s decomposition temperature exceeds DOPO’s by 50°C, making it suitable for high-temperature industrial processes .
Analytical and Methodological Considerations
Studies comparing this compound with analogues rely on advanced analytical techniques, such as X-ray crystallography for structural elucidation and thermogravimetric analysis (TGA) for stability assessments . For instance, the method described in validated this compound’s purity (>99%) and consistency across batches, critical for reproducibility in catalytic applications.
Challenges in Comparative Studies
- Data Variability : Analytical methods for this compound (e.g., NMR, HPLC) differ from those used for DOPO (e.g., LOI, UL-94), complicating direct performance comparisons .
- Contradictory Applications : While this compound excels in catalysis, DOPO’s primary role in flame retardancy creates a functional divide, limiting overlap in comparative metrics .
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